molecular formula C18H21NO2 B4700210 N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide

N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide

Cat. No.: B4700210
M. Wt: 283.4 g/mol
InChI Key: SMGNEOURAYMZDI-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxybenzyl group and a methylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide typically involves the reaction of 2-methoxybenzylamine with 3-(4-methylphenyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may interact with enzymes or receptors, modulating their activity. The compound may also influence signaling pathways involved in inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

    N-(2-methoxybenzyl)-3-phenylpropanamide: Lacks the methyl group on the phenyl ring.

    N-(2-methoxybenzyl)-3-(4-chlorophenyl)propanamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    N-(2-methoxybenzyl)-3-(4-hydroxyphenyl)propanamide: Contains a hydroxyl group instead of a methyl group on the phenyl ring.

Uniqueness: N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide is unique due to the presence of both the methoxybenzyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The specific arrangement of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14-7-9-15(10-8-14)11-12-18(20)19-13-16-5-3-4-6-17(16)21-2/h3-10H,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGNEOURAYMZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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